molecular formula C4H9ClF3N B1295603 4,4,4-trifluorobutan-1-amine Hydrochloride CAS No. 84153-82-2

4,4,4-trifluorobutan-1-amine Hydrochloride

Cat. No. B1295603
CAS RN: 84153-82-2
M. Wt: 163.57 g/mol
InChI Key: QOTKGSVSGMIHGN-UHFFFAOYSA-N
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Description

The compound 4,4,4-trifluorobutan-1-amine Hydrochloride is not directly mentioned in the provided papers. However, the papers discuss closely related fluorinated compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar trifluorobutyl derivatives. The papers focus on the synthesis of fluorinated analogs of chlorambucil, a chemotherapeutic agent, and the development of asymmetric synthesis methods for trifluorobutanoic acid derivatives .

Synthesis Analysis

The synthesis of fluorinated compounds is complex and involves multiple steps. In the first paper, the synthesis of a tetrafluorinated analog of chlorambucil is described. The process starts with the reaction of a nitrophenyl acetonitrile with mercury(II) oxide and pyridinium poly(hydrogen fluoride), followed by several steps including catalytic hydrogenation and bis(hydroxyethylation), to finally yield the tetrafluorobutanoic acid . The second paper outlines an asymmetric synthesis of trifluorobutanoic acid via a DBU-catalyzed asymmetric 1,3-proton shift, demonstrating practicality for large-scale synthesis and high enantioselectivity . The third paper discusses the synthesis of a difluorinated analog, which was halted at the intermediate stage due to hydrolytic instability, but provides a method for the synthesis of stable isomers .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms, which significantly influence the chemical and physical properties of the molecule. The presence of multiple fluorine atoms, as in the compounds discussed, can lead to increased stability and lipophilicity, which are desirable traits in drug design. The stereochemistry of these molecules is also crucial, as it can affect their biological activity, which is evident in the enantioselective synthesis described in the second paper .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these fluorinated compounds include halogenation, esterification, catalytic hydrogenation, and hydrolysis. The use of mercury(II) oxide, pyridinium poly(hydrogen fluoride), and sulfur tetrafluoride are key in introducing fluorine atoms into the molecular structure. The transformation of nitro groups to amine groups and the conversion of hydroxyl to chloro groups are also critical steps in the synthesis of the target compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4,4,4-trifluorobutan-1-amine Hydrochloride are not directly discussed, the properties of similar fluorinated compounds can be inferred. Fluorination generally increases the compound's resistance to metabolic degradation, enhances its ability to penetrate biological membranes, and can improve its binding affinity to biological targets. The papers suggest that the synthesized compounds have potential applications in chemotherapy due to their structural similarity to chlorambucil, indicating that they may possess similar antineoplastic properties .

Safety And Hazards

The safety information for 4,4,4-Trifluorobutan-1-amine hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

4,4,4-trifluorobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c5-4(6,7)2-1-3-8;/h1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTKGSVSGMIHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233080
Record name 1-Butanamine, 4,4,4-trifluoro-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluorobutan-1-amine Hydrochloride

CAS RN

84153-82-2
Record name 1-Butanamine, 4,4,4-trifluoro-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084153822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, 4,4,4-trifluoro-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluorobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BA Patel, B Abel, AM Barbuti… - Journal of medicinal …, 2018 - ACS Publications
A novel set of 64 analogues based on our lead compound 1 was designed and synthesized with an initial objective of understanding the structural requirements of ligands binding to a …
Number of citations: 24 pubs.acs.org

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